molecular formula C10H8ClNO B8014923 8-Chloro-5-methylquinolin-2(1H)-one

8-Chloro-5-methylquinolin-2(1H)-one

Cat. No.: B8014923
M. Wt: 193.63 g/mol
InChI Key: NTHZLDYVLOCFAK-UHFFFAOYSA-N
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Description

8-Chloro-5-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-methylquinolin-2(1H)-one typically involves the chlorination of 4-hydroxy-8-methylquinolin-2-one. This process can be achieved using a mixture of phosphoryl chloride and phosphorus pentachloride . The reaction conditions include heating the mixture to facilitate the chlorination process. Another method involves the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as mentioned above. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methylquinolin-2(1H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various 4-substituted quinolin-2-ones and their thione analogues .

Mechanism of Action

The mechanism of action of 8-Chloro-5-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways for this specific compound may vary depending on its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-5-methylquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups at the 8 and 5 positions, respectively, differentiate it from other quinolinone derivatives, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

8-chloro-5-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-4-8(11)10-7(6)3-5-9(13)12-10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHZLDYVLOCFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)NC2=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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